Casbene

Phytoalexin Antifungal activity Plant defense

Casbene is a macrocyclic diterpene hydrocarbon that functions as a phytoalexin in castor bean (Ricinus communis L.), where its biosynthesis is markedly upregulated upon fungal challenge. The compound is formed via cyclization of geranylgeranyl diphosphate (GGPP) by casbene synthase (EC 4.2.3.8), an enzyme with a molecular weight of approximately 53,000 Da and a broad pH optimum (7.5–9.0).

Molecular Formula C20H32
Molecular Weight 272.5 g/mol
Cat. No. B1241624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCasbene
Molecular FormulaC20H32
Molecular Weight272.5 g/mol
Structural Identifiers
SMILESCC1=CCCC(=CC2C(C2(C)C)CCC(=CCC1)C)C
InChIInChI=1S/C20H32/c1-15-8-6-10-16(2)12-13-18-19(20(18,4)5)14-17(3)11-7-9-15/h9-10,14,18-19H,6-8,11-13H2,1-5H3/b15-9+,16-10+,17-14+
InChIKeyZJMVJDFTNPZVMB-QOCMWZQCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Casbene: A Macrocyclic Diterpene Phytoalexin with Distinct Induction Profile and Precursor Role


Casbene is a macrocyclic diterpene hydrocarbon that functions as a phytoalexin in castor bean (Ricinus communis L.), where its biosynthesis is markedly upregulated upon fungal challenge [1]. The compound is formed via cyclization of geranylgeranyl diphosphate (GGPP) by casbene synthase (EC 4.2.3.8), an enzyme with a molecular weight of approximately 53,000 Da and a broad pH optimum (7.5–9.0) [2]. Casbene serves as the first committed intermediate in the biosynthesis of structurally complex and medicinally important diterpenoids, including ingenol mebutate (licensed for actinic keratosis) and phorbol derivatives under investigation for pain and HIV . Unlike many phytoalexins that exhibit constitutive or weak elicitation responses, casbene synthesis can increase 20- to 40-fold upon exposure to fungal pathogens, a magnitude that distinguishes it from several other inducible plant defense metabolites [1].

Why Casbene Cannot Be Interchanged with Other Diterpenes or Phytoalexins in Experimental Systems


Generic substitution of casbene with other diterpene hydrocarbons or phytoalexins is invalid due to fundamental differences in induction dynamics, enzymatic affinity, and downstream biosynthetic capacity. The 20- to 40-fold induction of casbene synthesis in castor bean upon fungal exposure [1] is not replicated by the constitutive or modestly induced levels of many other phytoalexins. Furthermore, casbene synthase exhibits a Km for GGPP (3.1 µM) that, while similar to that of taxadiene synthase, is paired with a distinct pH response profile and a turnover number (kcat = 0.20 s⁻¹) that differs from that of the taxadiene-forming enzyme [2][3]. More critically, casbene occupies a unique biosynthetic node: it is the obligate precursor to multiple high-value diterpenoids via regiospecific oxidations catalyzed by CYP726A subfamily enzymes, a pathway not accessible from structurally related macrocycles like neocembrene or cembrene . These cumulative differences render casbene functionally non-interchangeable for studies of plant defense signaling, terpene cyclase enzymology, or metabolic engineering of diterpenoid production.

Quantitative Differentiation of Casbene: Head-to-Head and Cross-Study Comparative Data


Antifungal Activity Against Aspergillus niger: Casbene vs. Isoflavanoid Phytoalexins

In a direct test of antifungal efficacy, purified casbene at 10 µg/mL retarded the development of Aspergillus niger on potato-dextrose medium [1]. In cross-study comparisons using similar bioassay systems, the isoflavanoid phytoalexins phaseollin, phaseollidin, and phaseollinisoflavan completely inhibited sporeling growth at 5–25 µg/mL; however, A. niger spores were markedly resistant to these compounds, often germinating in assays containing 100 µg/mL [2]. The structurally distinct phytoalexin pisatin frequently failed to prevent growth even at 100 µg/mL [2]. Thus, while casbene is moderately active, it exhibits a more uniform antifungal profile against A. niger at lower concentrations than several widely studied legume phytoalexins.

Phytoalexin Antifungal activity Plant defense

Elicitor-Induced Upregulation: Casbene Synthesis Increases 20–40× vs. 13× for Pisatin

The magnitude of biosynthetic induction is a critical parameter distinguishing phytoalexins. Cell-free extracts of castor bean seedlings exposed to fungal cultures (Rhizopus stolonifer, Aspergillus niger, or Fusarium moniliforme) exhibited initial rates of casbene synthesis that were 20 to 40 times higher than those from sterile controls [1]. In contrast, non-transgenic pea hairy roots treated with electric current (30–100 mA) produced only a 13-fold increase in (+)-pisatin accumulation over non-elicited controls [2]. The substantially greater inducibility of casbene biosynthesis suggests a more sensitive and robust defense signaling cascade in the castor bean system.

Phytoalexin induction Elicitation Plant defense

Casbene Synthase Kinetics: Higher Turnover Number than Taxadiene Synthase

Recombinant casbene synthase from Ricinus communis exhibits a Km of 3.1 µM for geranylgeranyl diphosphate and a turnover number (kcat) of 0.20 s⁻¹ at pH 8.5 and 30°C [1]. Under similar conditions (pH 8.0, 30°C), full-length taxadiene synthase from Taxus brevifolia displays a comparable Km of 2.9 µM but a lower kcat of 0.16 s⁻¹ [2]. The resulting catalytic efficiencies (kcat/Km) are approximately 64.5 mM⁻¹·s⁻¹ for casbene synthase and 55.2 mM⁻¹·s⁻¹ for taxadiene synthase. While the difference is modest, casbene synthase achieves a higher product formation rate per active site, a property that may be advantageous in bioconversion applications where GGPP substrate is not limiting.

Enzyme kinetics Diterpene synthase Terpene cyclase

Heat-Inducible Heterologous Production of Casbene in Nicotiana benthamiana

Casbene can be produced in the heterologous host Nicotiana benthamiana using an engineered heat-inducible expression system. Transgenic lines expressing a 4-gene cassette under the control of the chimeric Ara2 promoter accumulated up to 1 µg/mg dry weight (DW) of casbene after 32 hours of continuous 40°C heat treatment [1]. In Saccharomyces cerevisiae, overexpression of truncated casbene synthase achieved titers of 26–30 mg/L [2]. While taxadiene production in yeast has been optimized to 215 mg/L, the plant-based heat-inducible system offers a unique spatial and temporal control mechanism that is not readily available for taxadiene biosynthesis. This platform enables on-demand production without constitutive metabolic burden.

Metabolic engineering Synthetic biology Diterpene production

Casbene-Type Diterpene Accumulation Correlates with Bacterial Blight Resistance in Rice

Quantitative LC–MS analysis of 5,10-diketo-casbene (DKC), a casbene-type diterpene phytoalexin, in ten rice cultivars revealed that accumulation levels vary significantly among varieties following methyl jasmonate (MeJA) treatment. The DKC content positively correlated with resistance to bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae [1]. In a comparative analysis of the highly resistant variety NG9108 and the susceptible variety MN1332, genes involved in diterpene phytoalexin synthesis, including CPS2 and CPS4, were markedly up-regulated in the resistant cultivar [1]. This correlation establishes casbene-type diterpenes as quantitative markers for disease resistance breeding, a property not shared by structurally distinct phytoalexins such as momilactones or phytocassanes in rice.

Disease resistance Phytoalexin quantification Crop breeding

Priority Application Scenarios for Casbene Based on Quantified Differentiation


Plant Defense Signaling and Elicitor Response Studies

The 20- to 40-fold induction of casbene synthesis upon fungal exposure provides a robust, high-dynamic-range model for investigating plant immune signaling pathways. Researchers quantifying the temporal and spatial regulation of phytoalexin biosynthesis can leverage casbene's pronounced inducibility to detect subtle changes in elicitor potency or signaling component function [1].

Enzymology of Diterpene Cyclases and Structure-Function Studies

Casbene synthase's well-characterized kinetic parameters (Km = 3.1 µM, kcat = 0.20 s⁻¹) and broad pH optimum (7.5–9.0) make it an ideal reference enzyme for comparative studies of terpene cyclase mechanisms. The availability of site-directed mutants (e.g., Q355E, Q356E) with defined alterations in Km and kcat further supports mechanistic dissection of the DDXXD motif and catalytic aspartate residues [2].

Metabolic Engineering for Diterpenoid Production in Plants

The validated heat-inducible expression system in Nicotiana benthamiana demonstrates casbene's utility as a platform for on-demand diterpene synthesis. The 1 µg/mg DW yield achieved after 32 h of heat induction provides a baseline for further optimization and can be extended to downstream oxidation products (e.g., 5-keto-casbene) via co-expression of CYP726A subfamily enzymes [3].

Crop Resistance Screening and Breeding Programs

The positive correlation between 5,10-diketo-casbene accumulation and bacterial blight resistance in rice establishes casbene-type diterpenes as quantitative biomarkers. LC–MS-based quantification of DKC levels across rice cultivars offers a data-driven criterion for selecting resistant lines, complementing traditional resistance gene-based screening approaches [4].

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